molecular formula C16H17FN2O2S B11351022 2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11351022
M. Wt: 320.4 g/mol
InChI Key: ZTEJLFCLRAHEQM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenoxy group and a benzothiazole moiety, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The starting material, 4-fluorophenol, is reacted with an appropriate acylating agent to form the 4-fluorophenoxy intermediate.

    Formation of the Benzothiazole Intermediate: The benzothiazole ring is synthesized through a cyclization reaction involving an appropriate thiourea derivative and a halogenated precursor.

    Coupling Reaction: The two intermediates are then coupled under suitable conditions, such as in the presence of a base and a coupling agent, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Interference with specific biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- analogs.

Properties

Molecular Formula

C16H17FN2O2S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H17FN2O2S/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,19,20)

InChI Key

ZTEJLFCLRAHEQM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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